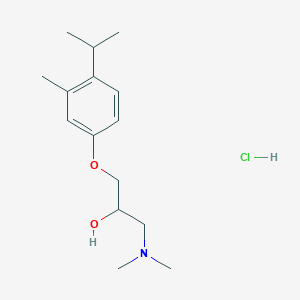

1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is widely used in the treatment of hypertension, angina, arrhythmias, and other cardiovascular diseases. Propranolol was first synthesized in the late 1950s and has since become one of the most commonly prescribed medications in the world. In addition to its therapeutic uses, propranolol has also been the subject of extensive scientific research due to its unique pharmacological properties.

Mécanisme D'action

Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of the hormone adrenaline. By blocking these receptors, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and other physiological responses to stress.

Biochemical and Physiological Effects:

Propranolol has a number of biochemical and physiological effects on the body. In addition to reducing heart rate and blood pressure, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been shown to reduce the release of stress hormones such as cortisol and adrenaline. Propranolol has also been shown to reduce the activity of the amygdala, a brain region that is involved in the processing of emotional memories.

Avantages Et Limitations Des Expériences En Laboratoire

Propranolol has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established medication with a known mechanism of action, making it a reliable tool for researchers. However, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. In addition, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can have variable effects depending on the individual, which can make it difficult to replicate results across different subjects.

Orientations Futures

There are several future directions for research on 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. One area of interest is the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of addiction. Propranolol has been shown to reduce the craving for drugs such as cocaine and alcohol, making it a promising treatment option for individuals with addiction. Another area of interest is the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of chronic pain. Propranolol has been shown to reduce the sensitivity of the nervous system to pain, making it a potential treatment option for individuals with chronic pain conditions. Finally, there is ongoing research into the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of cancer. Propranolol has been shown to have anti-tumor effects in preclinical studies, making it a potential adjunct therapy for cancer patients.

Méthodes De Synthèse

The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride involves several steps, starting with the reaction of 1-(dimethylamino)propan-2-ol with phosgene to form 1-(chloromethyl)-3-(dimethylamino)-2-propanol. This intermediate is then reacted with 4-isopropyl-2-methylphenol in the presence of a base catalyst to form the final product, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

Propranolol has been the subject of extensive scientific research due to its unique pharmacological properties. One of the most well-known applications of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is in the treatment of anxiety disorders, particularly post-traumatic stress disorder (PTSD). Propranolol has been shown to reduce the emotional intensity of traumatic memories, making it a promising treatment option for individuals with PTSD. In addition, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has also been studied for its potential to treat other psychiatric disorders, such as social anxiety disorder and panic disorder.

Propriétés

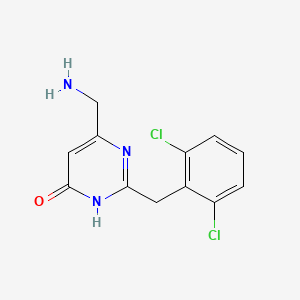

IUPAC Name |

1-(dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.ClH/c1-11(2)15-7-6-14(8-12(15)3)18-10-13(17)9-16(4)5;/h6-8,11,13,17H,9-10H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYVESKIQNZKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN(C)C)O)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)

![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)

![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)

![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)

![N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6062426.png)

![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)

![3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)

![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)